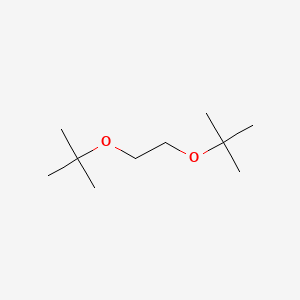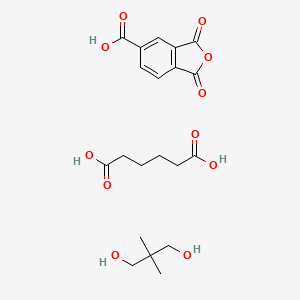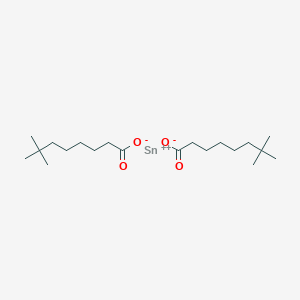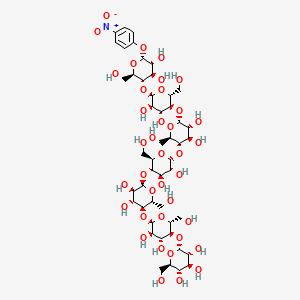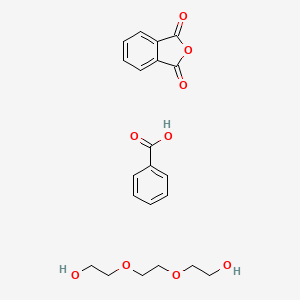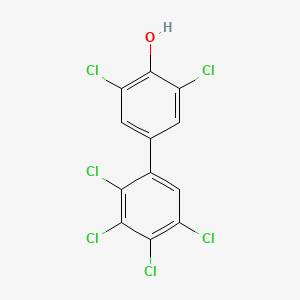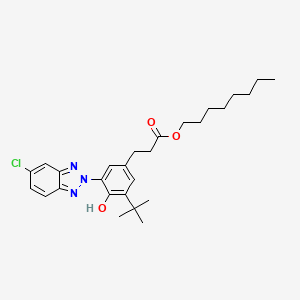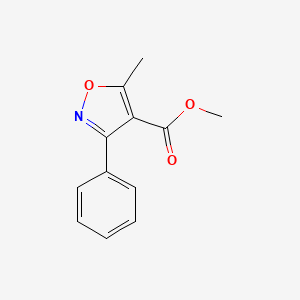
Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Descripción general
Descripción
“Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of oxazole, a heterocyclic compound containing a five-membered ring with two unsaturated bonds, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” consists of a five-membered oxazole ring attached to a phenyl group and a methyl ester group . The oxazole ring contains two unsaturated bonds, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
“Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate” has a molecular weight of 217.22 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 251 . It has no hydrogen bond donors and four hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Field
Organic Chemistry
Application
Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Method
The synthesis of indole derivatives involves various methods, including electrophilic substitution due to excessive π-electrons delocalization .
Results
Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
Field
Pharmaceutical Sciences
Application
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method
Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
Results
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Febuxostat Analogues
Field
Medicinal Chemistry
Application
Febuxostat is a drug used in the treatment of gout. Researchers have synthesized a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat .
Method
The synthesis involves the creation of carboxylic acid derivatives .
Results
The carboxylic acid derivatives exhibited high potency in the submicromolar/nanomolar range .
Synthesis of 3,4-Dihydropyrimidin-2-Ones
Application
3,4-Dihydropyrimidin-2-ones are important heterocyclic compounds with various biological activities .
Method
The synthesis involves an efficient method catalyzed by NH2SO3H under ultrasound irradiation .
Results
This method provides a new approach to synthesize 3,4-dihydropyrimidin-2-ones .
Synthesis of Cytotoxic Derivatives
Application
Researchers have synthesized a series of derivatives that exhibited in vitro cytotoxic efficiency .
Method
The synthesis involves the creation of various scaffolds for screening different pharmacological activities .
Results
Most of the synthesized derivatives have shown excellent cytotoxic activity compared to that of standard reference drug .
Propiedades
IUPAC Name |
methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(13-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCQAWFSNYNJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352492 | |
| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
CAS RN |
2065-28-3 | |
| Record name | Methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

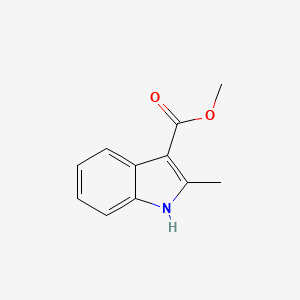
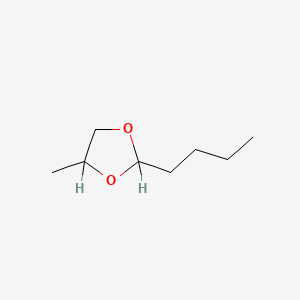
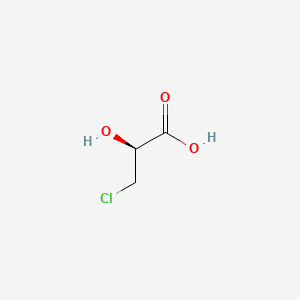

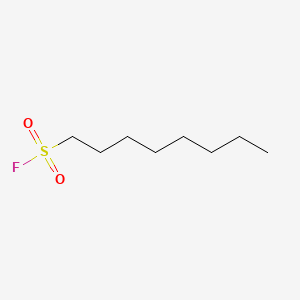
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B1593482.png)
![1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1593486.png)
